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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the synergistic potential

of ceftobiprole, a broad-spectrum cephalosporin, when used in combination with other

antimicrobial agents. The protocols outlined below are essential tools for preclinical research

and development, aiding in the identification of effective combination therapies to combat

multidrug-resistant pathogens.

Introduction to Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater

than the sum of their individual effects. Synergy testing is crucial for:

Overcoming Antimicrobial Resistance: Combination therapy can be effective against

bacterial strains resistant to single agents.

Enhancing Bactericidal Activity: Synergistic combinations can lead to more rapid and

complete killing of bacteria.

Reducing the Emergence of Resistance: The use of multiple antimicrobial agents with

different mechanisms of action can decrease the likelihood of resistant mutants arising.

Lowering Required Doses: Synergy may allow for the use of lower concentrations of each

antibiotic, potentially reducing toxicity.
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The most common in vitro methods to evaluate antibiotic synergy are the checkerboard

microdilution assay and the time-kill assay.

Quantitative Data Summary
The following tables summarize the synergistic activity of ceftobiprole in combination with

various antibiotics against different bacterial species, as determined by the methods described

in this document.

Table 1: Synergy of Ceftobiprole and Daptomycin against Staphylococcus aureus

Bacterial
Strain

Ceftobiprol
e MIC
(µg/mL)

Daptomycin
MIC (µg/mL)

Daptomycin
MIC in
Combinatio
n with
Subinhibito
ry
Ceftobiprol
e (µg/mL)

Fold
Decrease in
Daptomycin
MIC

Synergy
Interpretati
on

Methicillin-

Resistant S.

aureus

(MRSA)

0.25 - 2 0.125 - 2
Consistently

reduced
4-fold

Synergistic[1]

[2][3][4][5]

Vancomycin-

Intermediate

S. aureus

(VISA)

0.5 - 2 1 - 4 Reduced 4-fold
Synergistic[1]

[2][3][4][5]

Daptomycin-

Nonsusceptib

le S. aureus

1 - 2 >1 Reduced 4-fold
Synergistic[1]

[2][3][4][5]

Table 2: Synergy of Ceftobiprole with Other Antibiotics against Various Pathogens
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Pathogen
Combination
Agent

Synergy
Testing
Method

Key Finding
Synergy
Interpretation

Methicillin-

Resistant S.

aureus (MRSA)

Vancomycin Time-Kill Assay
Synergistic killing

observed.[6]
Synergistic[6]

Glycopeptide-

Intermediate S.

aureus (GISA)

Vancomycin Time-Kill Assay

2.3 log10

CFU/mL

reduction with

the combination.

[6]

Synergistic[6]

Pseudomonas

aeruginosa
Amikacin Time-Kill Assay

Synergistic

bactericidal

activity at 24

hours.[7]

Synergistic[7]

Pseudomonas

aeruginosa
Levofloxacin Time-Kill Assay

Synergistic

bactericidal

activity at 24

hours.[7]

Synergistic[7]

Vancomycin-

Resistant

Enterococcus

faecium (VRE)

Daptomycin Time-Kill Assay

Synergistic

against 4 of 6

strains tested.[1]

Synergistic

(strain-

dependent)[1]

Enterococcus

faecalis
Gentamicin Time-Kill Assay

Synergistic killing

observed.[8]
Synergistic[8]

Methicillin-

Resistant S.

aureus (MRSA)

Rifampicin Not specified

Enhanced

efficacy in an in

vivo

osteomyelitis

model.[9]

Potentially

Synergistic[9]
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Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory

Concentration (FIC) index, which quantifies the degree of synergy.

Principle: This method involves testing serial dilutions of two antimicrobial agents, both alone

and in all possible combinations, in a microtiter plate. The FIC index is calculated from the

Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Materials:

96-well microtiter plates

Ceftobiprole and the second antibiotic of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum equivalent to a 0.5 McFarland standard

Sterile reservoirs and multichannel pipettes

Incubator (35°C ± 2°C)

Protocol:

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ceftobiprole and the

second antibiotic at a concentration at least 10 times the highest concentration to be tested.

Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in

sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x

10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of

approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Plate Setup:

Dispense 50 µL of CAMHB into each well of a 96-well plate.
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In the first column, add 50 µL of the highest concentration of ceftobiprole to the first well

(row A) and perform serial two-fold dilutions down the column (rows B-H).

Similarly, in the first row, add 50 µL of the highest concentration of the second antibiotic to

the first well (column 1) and perform serial two-fold dilutions across the row (columns 2-

12).

This creates a gradient of ceftobiprole concentrations along the y-axis and the second

antibiotic along the x-axis. The final volume in each well should be 100 µL.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in

each well will be 200 µL.

Controls:

Growth Control: A well containing only inoculated broth.

Sterility Control: A well containing uninoculated broth.

MIC of each drug alone: Include rows and columns with serial dilutions of each antibiotic

individually.

Incubation: Incubate the plate at 35°C for 16-24 hours.

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the

lowest concentration of the antibiotic(s) that completely inhibits visible growth.

Calculation of FIC Index:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation:

Synergy: FICI ≤ 0.5
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Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Preparation Assay Setup
Data Analysis

Prepare Antibiotic
Stock Solutions

Set up 96-well plate
with serial dilutions of

both antibiotics

Prepare Bacterial
Inoculum (0.5 McFarland)

Inoculate plate with
bacterial suspension

Incubate at 35°C
for 16-24h

Read MICs of drugs
alone and in combination

Calculate FIC Index
Interpret Synergy

(FICI ≤ 0.5)

Click to download full resolution via product page

Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay
The time-kill assay provides dynamic information about the rate and extent of bacterial killing

by antimicrobial agents, alone and in combination.

Principle: This method measures the change in bacterial viability (in CFU/mL) over time in the

presence of antibiotics. Synergy is demonstrated by a significant increase in the rate and

extent of killing by the combination compared to the most active single agent.

Materials:

Ceftobiprole and the second antibiotic of interest

CAMHB or other appropriate broth

Bacterial inoculum

Sterile tubes or flasks

Shaking incubator (35°C ± 2°C)
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Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)

Colony counter

Protocol:

Preparation of Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to

1 x 10^6 CFU/mL in broth.

Test Setup: Prepare tubes or flasks containing:

Growth control (no antibiotic)

Ceftobiprole alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

Second antibiotic alone (at a clinically relevant concentration)

Ceftobiprole and the second antibiotic in combination

Incubation: Incubate all tubes in a shaking incubator at 35°C.

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an

aliquot from each tube.

Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate

onto appropriate agar plates.

Incubation of Plates: Incubate the plates at 35°C for 18-24 hours, or until colonies are visible.

Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at

each time point.

Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Interpretation:

Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most

active single agent at a specific time point (e.g., 24 hours).[7]
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Indifference: A < 2 log10 change in CFU/mL between the combination and the most active

single agent.

Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most

active single agent.
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Experiment Setup

Incubation and Sampling

Data Analysis

Prepare Bacterial Inoculum
(~5x10^5 CFU/mL)

Set up test tubes:
- Growth Control
- Drug A alone
- Drug B alone

- Combination (A+B)

Incubate at 35°C with shaking

Collect samples at
0, 2, 4, 6, 8, 24h

Perform serial dilutions
and plate for colony counts

Count colonies (CFU/mL)

Plot log10 CFU/mL vs. Time

Interpret Synergy
(≥2 log10 decrease)

Click to download full resolution via product page

Workflow for the Time-Kill Synergy Assay.
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Mechanism of Synergy: Ceftobiprole and
Daptomycin
A key mechanism underlying the synergy between ceftobiprole and daptomycin against MRSA

involves the enhanced binding of daptomycin to the bacterial cell surface.

Signaling Pathway:

Ceftobiprole Action: Ceftobiprole, like other β-lactams, binds to penicillin-binding proteins

(PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis. This leads to a

weakening of the cell wall.

Altered Cell Surface: The disruption of cell wall integrity by ceftobiprole is thought to alter the

bacterial cell surface charge and/or architecture.

Enhanced Daptomycin Binding: This altered surface facilitates the binding of daptomycin, a

lipopeptide antibiotic that requires calcium to insert into the bacterial cell membrane.[3][5]

Membrane Depolarization and Cell Death: Increased daptomycin binding leads to more

efficient membrane depolarization, disruption of cellular processes, and ultimately, bacterial

cell death.

Mechanism of Synergy: Ceftobiprole and Daptomycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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